molecular formula C9H20N2 B8530955 4-Amino-3,5-dimethyl-3-ethylpiperidine

4-Amino-3,5-dimethyl-3-ethylpiperidine

Cat. No.: B8530955
M. Wt: 156.27 g/mol
InChI Key: YECOFTHXCMGRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3,5-dimethyl-3-ethylpiperidine is a substituted piperidine derivative featuring an amino group and alkyl substituents (methyl and ethyl groups) at positions 3 and 5 of the six-membered saturated ring. Piperidine derivatives are pivotal in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets.

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

3-ethyl-3,5-dimethylpiperidin-4-amine

InChI

InChI=1S/C9H20N2/c1-4-9(3)6-11-5-7(2)8(9)10/h7-8,11H,4-6,10H2,1-3H3

InChI Key

YECOFTHXCMGRPR-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNCC(C1N)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between 4-Amino-3,5-dimethyl-3-ethylpiperidine and analogous compounds from the evidence:

Compound Name Core Structure Substituents Key Functional Groups Primary Applications
This compound Piperidine (saturated) 3,5-dimethyl; 3-ethyl; 4-amino Amino, alkyl groups Hypothetical: Drug intermediates
4-Amino-3,5-Bis(2,4-dichlorophenoxy)-1,2,4-Triazole 1,2,4-Triazole (unsaturated) 2,4-dichlorophenoxy groups Triazole, aryl ethers Biological activity (e.g., antimicrobial agents)
4-Amino-3-nitrobenzoic acid Benzoic acid 3-nitro; 4-amino Carboxylic acid, nitro, amino Laboratory research (synthesis)
4-Amino-3,5-dichloro-2,6-difluoropyridine Pyridine (aromatic) 3,5-dichloro; 2,6-difluoro; 4-amino Halogens, amino Agrochemical intermediates (e.g., Fluroxypyr)

Key Observations :

  • Ring Type : The piperidine core (saturated) offers conformational flexibility, unlike aromatic pyridine or triazole rings, which may influence binding affinity in drug design .
  • Substituent Effects : Alkyl groups (methyl/ethyl) in the target compound enhance lipophilicity compared to halogenated derivatives (e.g., dichloro/difluoro in pyridine), which increase electronegativity and reactivity .
  • Functional Groups: The amino group in all compounds provides a site for derivatization (e.g., Schiff base formation in triazoles ), but nitro or carboxylic acid groups (in benzoic acid derivatives) introduce distinct reactivity .

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